

Hydrofluoric Acid: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Hydrofluoric acid	
Cat. No.:	B104172	Get Quote

This guide provides an in-depth overview of **hydrofluoric acid** (HF), a chemical compound with significant applications in research, drug development, and industry. Due to its unique properties and inherent hazards, a thorough understanding of its chemistry, handling, and toxicology is paramount for professionals in scientific fields.

Core Physicochemical Properties

Hydrofluoric acid is a solution of hydrogen fluoride in water. While technically a weak acid due to its incomplete dissociation in water, it is one of the most corrosive inorganic acids known.[1] [2] Its ability to readily dissolve oxides and silicates, including glass, sets it apart from other acids.[1][3]

Property	Value
CAS Number	7664-39-3
Molecular Formula	HF
Molecular Weight	20.01 g/mol [1][4]
Appearance	Colorless, fuming liquid[5]
Density	1.15 g/mL (for 48% solution)[6]
рКа	3.17[6]
Boiling Point	~19.5°C (67.1°F) for anhydrous HF[5]



Applications in Research and Drug Development

The unique reactivity of **hydrofluoric acid** makes it an indispensable tool in several high-technology and scientific fields.

Pharmaceutical Synthesis

HF is a critical reagent in organofluorine chemistry and is the precursor for most fluorine compounds.[2][6] In drug development, the strategic incorporation of fluorine atoms into a drug molecule can significantly enhance its metabolic stability, bioavailability, and efficacy.[7][8] A prominent example is the synthesis of Fluoxetine (Prozac), a widely used antidepressant, which relies on fluorination steps where HF is a key precursor.[7][9]

Semiconductor and Microfluidics Fabrication

In the semiconductor industry, **hydrofluoric acid** is a primary component of buffered oxide etch and Wright etch, which are used to clean and etch silicon wafers.[6] This property is also leveraged in the fabrication of microfluidic devices, often called "lab-on-a-chip" systems, which are crucial for modern drug discovery and diagnostic platforms. HF is used to precisely etch channels and chambers into glass or silicon substrates.[8]

Materials Science and Metallurgy

Hydrofluoric acid is used for metal cleaning, rust removal, and the extraction and refining of various metals and minerals.[5][9] Its ability to dissolve oxide layers makes it an effective surface treatment agent before coating or further processing.

Experimental Protocols and Safe Handling

The extreme hazards associated with **hydrofluoric acid** necessitate strict and detailed experimental protocols. The following provides a generalized methodology for a common application: silicon wafer etching.

General Protocol for Silicon Dioxide Etching

	Obi	ective:	To	remove a	a layer	r of silicc	n dioxide	(SiO ₂) from	a silicon	wafe
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Materials:

Foundational & Exploratory





- Silicon wafer with a thermal oxide layer
- Hydrofluoric acid (e.g., 10:1 Buffered Oxide Etch, a mixture of HF and ammonium fluoride)
- Plastic (polypropylene or Teflon) beakers and wafer tweezers[3]
- Deionized water
- Nitrogen gas for drying

Procedure:

- Preparation: Ensure all work is conducted inside a designated chemical fume hood certified for HF use. Post warning signs indicating HF is in use.[10] Verify the location and functionality of the emergency shower, eyewash station, and the laboratory's HF-specific first aid kit, which must contain calcium gluconate gel.[3][11]
- Personal Protective Equipment (PPE): Don appropriate PPE, including a face shield, chemical splash goggles, an acid-resistant apron, and double-gloving with a nitrile inner glove and a heavy-duty neoprene or butyl rubber outer glove.[12]
- Etching: a. Carefully pour the buffered HF solution into a plastic beaker inside the fume hood. b. Using plastic tweezers, immerse the silicon wafer into the etching solution. The etching time will depend on the thickness of the oxide layer and the concentration of the HF solution. c. Agitate the solution gently to ensure a uniform etch rate.
- Rinsing: a. Once the desired etching is achieved, remove the wafer from the HF solution and immediately immerse it in a large beaker of deionized water for an initial rinse.[3] b. Transfer the wafer through a series of three cascading rinse beakers filled with deionized water to ensure all acid is removed.
- Drying and Cleanup: a. Dry the wafer with a stream of nitrogen gas. b. Neutralize all HF
 waste with a suitable agent like calcium carbonate or calcium hydroxide before disposal
 according to institutional guidelines. Do not use standard spill kits containing silica, as this
 will produce toxic silicon tetrachloride gas. c. Triple rinse all plasticware used for the
 experiment.[3]



Critical Safety Reminder: Never work with **hydrofluoric acid** alone. A "buddy system" is mandatory to ensure a rapid and appropriate response in case of an emergency.[3]

Toxicology and Cellular Mechanism of Injury

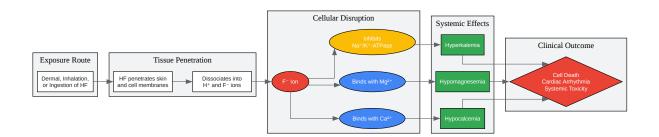
The toxicity of **hydrofluoric acid** is distinct from other acids. While the initial corrosive burn is caused by the hydrogen ion, the primary danger lies in the systemic toxicity of the fluoride ion (F^-) .[4][13] HF is highly lipophilic and rapidly penetrates the skin, causing destruction of deep tissue layers, including bone.[3][14]

Symptoms of exposure, particularly with lower concentrations (<20%), can be delayed for up to 24 hours, providing a false sense of security and delaying critical treatment.[4][10] The fluoride ion exerts its toxicity by binding to essential intracellular cations, primarily calcium (Ca²⁺) and magnesium (Mg²⁺), forming insoluble salts.[15][16] This leads to severe electrolyte imbalances:

- Hypocalcemia: The depletion of calcium disrupts nerve function and cardiac muscle contractility, which can lead to fatal cardiac arrhythmias.[15][16]
- Hypomagnesemia: The loss of magnesium further contributes to cardiac instability.[15]
- Hyperkalemia: The fluoride ion is also believed to inhibit the Na+/K+-ATPase pump, leading
 to an efflux of potassium from cells and causing hyperkalemia, which exacerbates cardiac
 toxicity.[17]

The result is severe, throbbing pain, cell death, and tissue necrosis.[16][17] The following diagram illustrates this toxicological pathway.





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Toxicological pathway of hydrofluoric acid.

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